(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine
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Overview
Description
(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine is an organic compound that belongs to the class of cyclopenta[b]thiophenes This compound features a bromine atom and a methanamine group attached to a dihydrocyclopenta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine typically involves the bromination of a precursor compound followed by the introduction of the methanamine group. One common synthetic route starts with the cyclopenta[b]thiophene core, which undergoes bromination using bromine or a brominating agent under controlled conditions. The brominated intermediate is then subjected to amination reactions to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and electronic materials.
Mechanism of Action
The mechanism by which (2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
- 2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile
Uniqueness
(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group on the cyclopenta[b]thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar counterparts.
Properties
Molecular Formula |
C8H10BrNS |
---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
(2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine |
InChI |
InChI=1S/C8H10BrNS/c9-8-6(4-10)5-2-1-3-7(5)11-8/h1-4,10H2 |
InChI Key |
ADSMJBCHSYKWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2CN)Br |
Origin of Product |
United States |
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